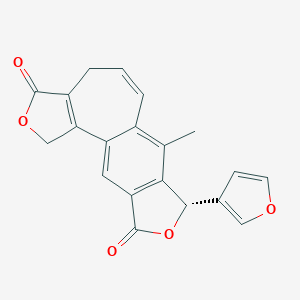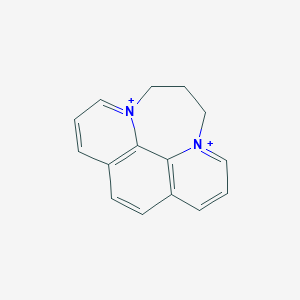
6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazepine ring fused with a phenanthroline moiety, which contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted phenanthrolines and diazepines are reacted in the presence of catalysts and solvents like acetonitrile or dimethylformamide (DMF). The reaction conditions often require elevated temperatures (around 100-150°C) and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives, where nucleophiles like amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst, sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides or aryl halides in the presence of base catalysts like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Scientific Research Applications
6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium exerts its effects involves interactions with specific molecular targets. In biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The pathways involved often include modulation of enzyme activity, interference with cellular signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Phenanthroline: A simpler analog without the diazepine ring, commonly used as a ligand in coordination chemistry.
Diazepine: Lacks the phenanthroline moiety, primarily studied for its pharmacological properties.
Benzodiazepines: Known for their sedative and anxiolytic effects, structurally related but with different functional groups.
Uniqueness
6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Properties
IUPAC Name |
1,5-diazoniatetracyclo[7.6.2.05,17.012,16]heptadeca-1(15),5,7,9(17),10,12(16),13-heptaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-4-12-6-7-13-5-2-9-17-11-3-10-16(8-1)14(12)15(13)17/h1-2,4-9H,3,10-11H2/q+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCUMCOARYCLHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=CC=CC3=C2C4=C(C=CC=[N+]4C1)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165202 |
Source


|
| Record name | 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15302-99-5 |
Source


|
| Record name | 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B178395.png)
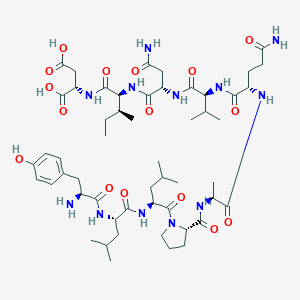


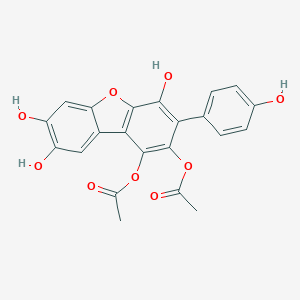

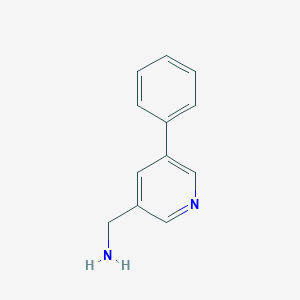
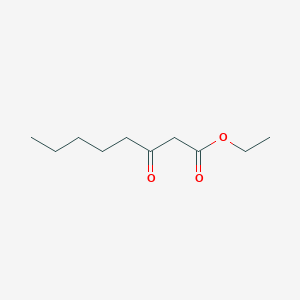
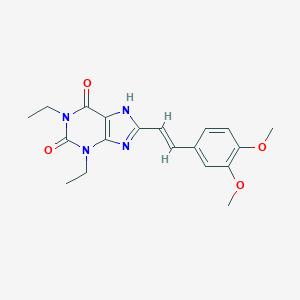
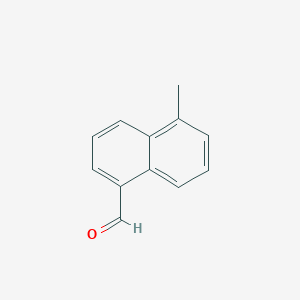
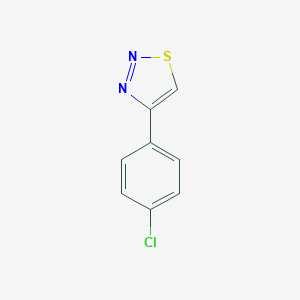
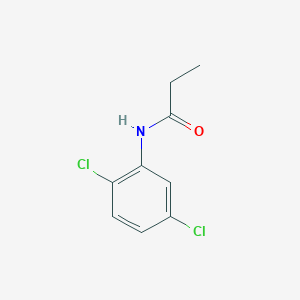
![Furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B178428.png)
